![molecular formula C17H20N3O10P B012114 [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate CAS No. 104324-32-5](/img/structure/B12114.png)
[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide is a synthetic flavin derivative with the molecular formula C17H20N3O10P and a molecular weight of 457.3 g/mol. This compound is a modified version of flavin mononucleotide, which is a crucial coenzyme in various biological redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide typically involves the chemical modification of flavin mononucleotide. One common method includes the phosphorylation of riboflavin using phosphoroxychloride in a solvent like butyrolactone . This process requires careful control of reaction conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide often employs biotechnological processes. These methods utilize genetically engineered microorganisms, such as Escherichia coli, to overproduce flavoproteins that trap the compound, allowing for its isolation and purification . This approach is more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in biological systems.
Common Reagents and Conditions: Common reagents used in the reactions of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products: The major products formed from the reactions of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized flavin derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide has numerous applications in scientific research. It is used as a coenzyme in enzymatic reactions, particularly in studies involving redox processes . In biology, it serves as a model compound for understanding the mechanisms of flavoproteins. In medicine, it is explored for its potential in developing antibacterial agents targeting riboswitches . Additionally, it finds applications in the industrial production of flavin derivatives for use in food and pharmaceutical industries .
Mechanism of Action
The mechanism of action of 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide involves its role as a coenzyme in redox reactions. It binds to specific enzymes, facilitating the transfer of electrons in various biochemical pathways . The molecular targets include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, which are crucial for maintaining cellular flavoproteome .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide include flavin mononucleotide, flavin adenine dinucleotide, and riboflavin . These compounds share a common isoalloxazine ring structure and play essential roles in biological redox reactions.
Uniqueness: What sets 8-Demethyl-8-hydroxy-5-deaza-5-carba-flavin mononucleotide apart is its modified structure, which imparts unique redox properties and stability under various conditions . This makes it particularly valuable in research applications where specific redox behaviors are required.
Properties
CAS No. |
104324-32-5 |
|---|---|
Molecular Formula |
C17H20N3O10P |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O10P/c1-7-2-8-3-9-15(18-17(26)19-16(9)25)20(10(8)4-11(7)21)5-12(22)14(24)13(23)6-30-31(27,28)29/h2-4,12-14,22-24H,5-6H2,1H3,(H2,27,28,29)(H2,18,19,25,26) |
InChI Key |
OOXOPPIFEYLFPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)O)O)O)O |
Synonyms |
8-demethyl-8-hydroxy-5-deaza-5-carba-FMN 8-DHDC-FMN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



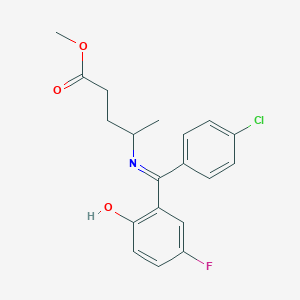
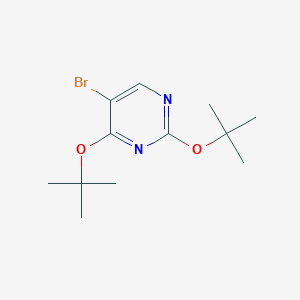

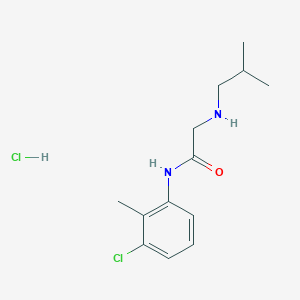
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
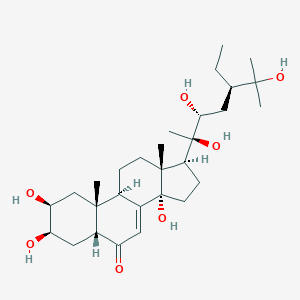
![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)
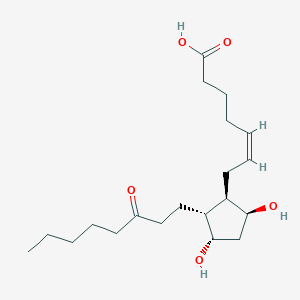
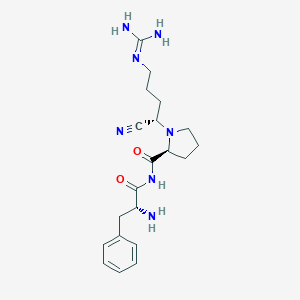
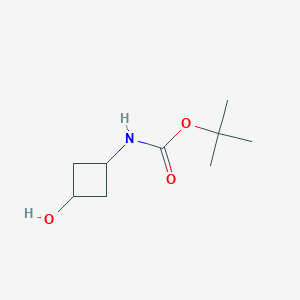

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
